molecular formula C13H26N2O4 B13910218 Di-Tert-Butyl propane-1,3-diyldicarbamate

Di-Tert-Butyl propane-1,3-diyldicarbamate

Cat. No.: B13910218
M. Wt: 274.36 g/mol
InChI Key: CCMFCMIOOCKGMH-UHFFFAOYSA-N
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Description

Di-Tert-Butyl propane-1,3-diyldicarbamate is an organic compound with the molecular formula C13H26N2O4 and a molecular weight of 274.36 g/mol . It is a derivative of carbamate, characterized by the presence of two tert-butyl groups attached to a propane-1,3-diyldicarbamate backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-Tert-Butyl propane-1,3-diyldicarbamate typically involves the reaction of propane-1,3-diyldiamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Propane-1,3-diyldiamine+2tert-butyl chloroformateDi-Tert-Butyl propane-1,3-diyldicarbamate+2HCl\text{Propane-1,3-diyldiamine} + 2 \text{tert-butyl chloroformate} \rightarrow \text{this compound} + 2 \text{HCl} Propane-1,3-diyldiamine+2tert-butyl chloroformate→Di-Tert-Butyl propane-1,3-diyldicarbamate+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Di-Tert-Butyl propane-1,3-diyldicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Di-Tert-Butyl propane-1,3-diyldicarbamate involves its ability to form stable carbamate linkages with amines. This property makes it an effective protecting group in organic synthesis. The tert-butyl groups provide steric hindrance, enhancing the stability of the carbamate linkage and preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-Tert-Butyl propane-1,3-diyldicarbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and steric protection compared to simpler carbamates. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate

InChI

InChI=1S/C13H26N2O4/c1-12(2,3)18-10(16)14-8-7-9-15-11(17)19-13(4,5)6/h7-9H2,1-6H3,(H,14,16)(H,15,17)

InChI Key

CCMFCMIOOCKGMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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